N-(2-chlorobenzyl)-N-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-N-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide belongs to the class of quinoxaline derivatives. Let’s break down its structure:
- The quinoxaline core consists of a bicyclic ring system with two nitrogen atoms.
- The acetamide group (CH₃CONH-) is attached to one of the nitrogen atoms.
- The 2-chlorobenzyl and 4-{2-[(4-methylphenyl)amino]-2-oxoethyl} substituents add further complexity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common approach:
Quinoxaline Synthesis:
Industrial Production:: Industrial-scale production typically involves optimized variations of the above routes. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Reactions::
Oxidation: The quinoxaline core can undergo oxidation reactions, yielding various quinoxaline derivatives.
Reduction: Reduction of the quinoxaline ring can lead to dihydroquinoxalines.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Oxidation: Use oxidizing agents like .
Reduction: Employ reducing agents such as .
Substitution: Nucleophiles like can replace the chlorobenzyl group.
Major Products:: The specific products depend on reaction conditions, but variations of N-(2-chlorobenzyl)-N-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide arise.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential antitumor, antibacterial, or antiviral properties.
Chemistry: Used as a building block for more complex molecules.
Industry: May serve as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth, inflammation, or metabolism.
Comparison with Similar Compounds
While N-(2-chlorobenzyl)-N-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is unique due to its specific substituents, similar quinoxaline derivatives include:
Other N-substituted quinoxalines: Varying substituents impact properties.
Quinoxaline-based drugs: Explore compounds like or .
Properties
Molecular Formula |
C26H23ClN4O3 |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
2-[3-[acetyl-[(2-chlorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H23ClN4O3/c1-17-11-13-20(14-12-17)28-24(33)16-31-23-10-6-5-9-22(23)29-25(26(31)34)30(18(2)32)15-19-7-3-4-8-21(19)27/h3-14H,15-16H2,1-2H3,(H,28,33) |
InChI Key |
SSKQCLBJGNDMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=CC=C4Cl)C(=O)C |
Origin of Product |
United States |
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